Erythromycin Ethylsuccinate

Bioequivalence Pharmacokinetics Formulation Comparison

Erythromycin Ethylsuccinate is a 2'-ester macrolide prodrug engineered for oral suspensions. CRITICAL: This form is NOT interchangeable with base, stearate, or estolate salts—each has distinct pharmacokinetics. Clinically preferred for pediatric liquid formulations due to palatability; offers documented superior GI tolerability vs. erythromycin base. Serves as a standard reference for antimicrobial susceptibility testing (AST). Its 69% in vivo hydrolysis profile makes it a model compound for prodrug pharmacokinetic research. ≥98% purity. For R&D only.

Molecular Formula C43H75NO16
Molecular Weight 862.1 g/mol
CAS No. 1264-62-6
Cat. No. B000798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin Ethylsuccinate
CAS1264-62-6
SynonymsE-Mycin E
EMycin E
EryPed
Erythromycin Ethylsuccinate
Erythroped
Ethyl Succinate, Eyrthromycin
Ethylsuccinate, Erythromycin
Eyrthromycin Ethyl Succinate
Monomycin
Pediamycin
Succinate, Eyrthromycin Ethyl
Wyamycin E
Molecular FormulaC43H75NO16
Molecular Weight862.1 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)C)C)O)(C)O
InChIInChI=1S/C43H75NO16/c1-15-29-43(11,52)36(48)24(5)33(47)22(3)20-41(9,51)38(25(6)34(26(7)39(50)57-29)59-32-21-42(10,53-14)37(49)27(8)56-32)60-40-35(28(44(12)13)19-23(4)55-40)58-31(46)18-17-30(45)54-16-2/h22-29,32,34-38,40,48-49,51-52H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,32+,34+,35-,36-,37+,38-,40+,41-,42-,43-/m1/s1
InChIKeyNSYZCCDSJNWWJL-YXOIYICCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFREELY SOL IN ACETONE & CHLOROFORM;  SOL IN 95% ETHANOL & BENZENE;  SPARINGLY SOL IN ETHER;  VERY SLIGHTLY SOL IN WATER
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL

Erythromycin Ethylsuccinate Procurement Guide: Key Product Specifications and Supply Considerations


Erythromycin Ethylsuccinate (CAS 1264-62-6) is a macrolide antibiotic and a 2'-ester prodrug of erythromycin, designed for oral administration . It is a white crystalline powder with a molecular weight of 862.06 g/mol and a melting point range of 219–224°C . The compound exhibits very slight solubility in water but is soluble in organic solvents such as ethanol (110 mg/mL) and DMSO (172 mg/mL) . As a prodrug, it is absorbed intact from the gastrointestinal tract and subsequently hydrolyzed to release the active erythromycin base [1].

Why Erythromycin Ethylsuccinate Cannot Be Directly Substituted with Other Erythromycin Salts or Esters


Erythromycin is commercially available in several distinct chemical forms—including base, stearate, estolate, and ethylsuccinate—each with unique physicochemical and pharmacokinetic properties. These differences preclude simple interchangeability. The ethylsuccinate ester is specifically designed for oral suspension formulations and exhibits different acid stability, absorption kinetics, and tolerability profiles compared to the base or other salts [1]. Direct substitution without dose adjustment and careful consideration of these factors can lead to suboptimal therapeutic outcomes, including lower bioavailability and altered side effect profiles [2].

Quantitative Comparative Evidence for Erythromycin Ethylsuccinate vs. Closest Analogs


Bioavailability Deficit vs. Enteric-Coated Base: Steady-State Absorption Quantified

In a multiple-dose crossover study in 24 healthy volunteers, the active erythromycin base absorbed from an enteric-coated base pellet product (250 mg base) was five to seven times that absorbed from an erythromycin ethylsuccinate product (400 mg base equivalent) at steady state [1]. This indicates a significant difference in systemic exposure between the ethylsuccinate ester and an enteric-coated base formulation.

Bioequivalence Pharmacokinetics Formulation Comparison

PK Inferiority vs. Estolate: AUC, Half-Life, and Hydrolysis Profile

In a head-to-head comparison in 12 healthy volunteers, erythromycin estolate (500 mg) demonstrated significantly superior pharmacokinetic parameters compared to erythromycin ethylsuccinate (600 mg) [1]. After multiple doses, the area under the curve (AUC) for estolate was 30.61 µg·h/mL versus 4.68 µg·h/mL for ethylsuccinate, a 6.5-fold difference. The half-life was also longer for estolate (5.47 h vs. 2.72 h) [1].

Pharmacokinetics AUC Half-Life

Pediatric PK Profile: Lower Serum and Tissue Levels vs. Estolate Suspension

In a study of infants under 4 months of age, the estolate suspension produced an AUC approximately three times greater than that of the ethylsuccinate suspension [1]. Peak concentrations occurred later for estolate (3 h vs. 1 h) but were significantly higher. A separate study in children also found that serum and tonsil levels after single and multiple doses of estolate were significantly higher than those after ethylsuccinate administration [2].

Pediatric Pharmacokinetics Tissue Penetration Suspension Formulation

Clinical Equivalence in Streptococcal Pharyngitis: Comparable Cure Rates to Estolate and Stearate

A comparative study of 303 patients with Group A streptococcal pharyngitis treated with erythromycin ethylsuccinate, stearate, or estolate found an overall clinical cure rate of 95.4%, with no statistically significant differences in organism clearance among the three formulations [1].

Clinical Efficacy Pharyngitis Streptococcus pyogenes

Tolerability Advantage: Reduced Abdominal Pain vs. Erythromycin Base

In a randomized study of 80 patients with upper respiratory tract infections, erythromycin ethylsuccinate (666 mg tid) was associated with significantly less abdominal pain compared to erythromycin base (500 mg qid), as assessed by a chi-square test [1]. No significant differences in tolerability were observed between ethylsuccinate and acistrate.

Tolerability Gastrointestinal Side Effects Adverse Events

Optimal Application Scenarios for Erythromycin Ethylsuccinate Based on Comparative Evidence


Pediatric Use Requiring Palatable Liquid Suspension

Erythromycin ethylsuccinate is a preferred form for pediatric liquid suspensions due to its palatability and ease of administration. While it yields lower serum levels than the estolate formulation, it remains a clinically acceptable option for infections like streptococcal pharyngitis, where a 95.4% cure rate has been demonstrated [1]. The suspension form is readily absorbed in both fasting and nonfasting states [2].

Patients with Intolerance to Erythromycin Base's GI Side Effects

For patients who experience significant abdominal pain with erythromycin base, the ethylsuccinate formulation offers a documented tolerability advantage. A comparative study showed significantly less abdominal pain with ethylsuccinate (666 mg tid) compared to base (500 mg qid) [1]. This makes it a rational alternative when GI intolerance is a limiting factor.

In Vitro Susceptibility Testing for Macrolide Resistance Surveillance

Erythromycin ethylsuccinate is a standard reference compound used in clinical microbiology for antimicrobial susceptibility testing (AST) against a range of Gram-positive and Gram-negative pathogens [1]. Its well-characterized MIC values against strains like S. pyogenes (susceptible: <0.5 μg/mL; resistant: >4 μg/mL) are critical for establishing breakpoints and monitoring emerging resistance patterns [2].

Research on Prodrug Activation and Esterase-Dependent Pharmacokinetics

As a 2'-ester prodrug, erythromycin ethylsuccinate serves as a valuable tool in pharmacokinetic research to study the impact of esterase activity on drug absorption and activation. Its distinct hydrolysis profile (69% hydrolysis in vivo) compared to estolate (41%) provides a model system for understanding the rate-limiting steps in prodrug conversion and the resulting variability in systemic exposure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin Ethylsuccinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.